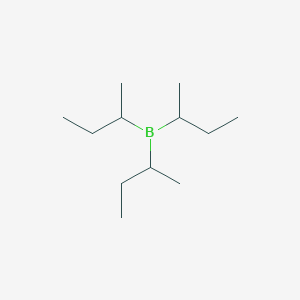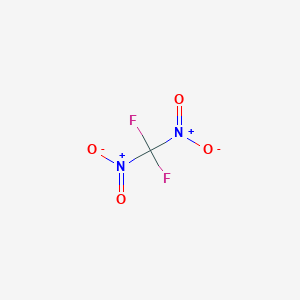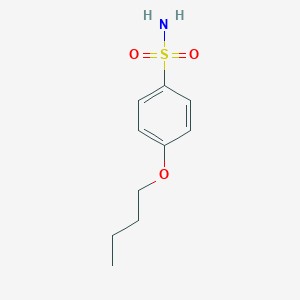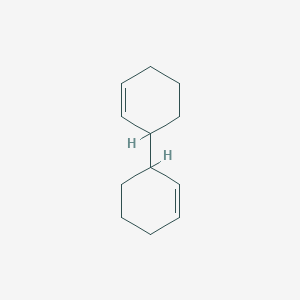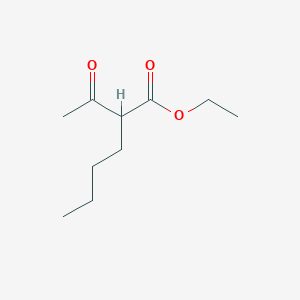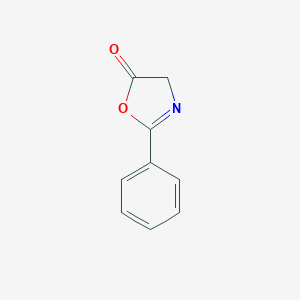![molecular formula C22H21NO2 B074007 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- CAS No. 802-49-3](/img/structure/B74007.png)
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-, also known as MPA, is a chemical compound that belongs to the family of aromatic ketones. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- is a fluorescent molecule that can bind to proteins and nucleic acids through non-covalent interactions. The binding of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- to these biomolecules can induce changes in their conformation and function, which can be detected through changes in fluorescence intensity and wavelength. The mechanism of action of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited state donor molecule to an acceptor molecule through dipole-dipole interactions.
Effets Biochimiques Et Physiologiques
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has been shown to have minimal toxicity and low reactivity towards biological molecules, making it a suitable tool for biochemical and physiological studies. The binding of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- to proteins and nucleic acids can induce changes in their conformation and function, which can be used to study their structure and function. Additionally, 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has been shown to have antioxidant and anti-inflammatory properties, which can be useful in the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- in lab experiments include its high sensitivity and selectivity for biomolecules, low toxicity and reactivity towards biological molecules, and its potential applications in various fields. However, the limitations of using 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- in lab experiments include its relatively high cost and the need for specialized equipment for fluorescence detection.
Orientations Futures
There are several future directions for research on 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-, including the development of new synthesis methods for improved yields and purity, the exploration of new applications in the fields of materials science and biotechnology, and the development of new drugs for the treatment of various diseases. Additionally, the use of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- in combination with other fluorescent probes and imaging techniques can provide new insights into the structure and function of biomolecules.
Méthodes De Synthèse
The synthesis of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- can be achieved through a multi-step process that involves the reaction of 4-methoxyaniline with benzophenone in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoyl chloride to yield 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-. The purity of the final product can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has been extensively used in scientific research due to its unique properties and potential applications in various fields. It is commonly used as a fluorescent probe for the detection of proteins and nucleic acids. 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has also been used as a building block for the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. Additionally, 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has shown promising results in the development of new materials for electronic and optical applications.
Propriétés
Numéro CAS |
802-49-3 |
|---|---|
Nom du produit |
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- |
Formule moléculaire |
C22H21NO2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
3-(4-methoxyanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H21NO2/c1-25-20-14-12-19(13-15-20)23-21(17-8-4-2-5-9-17)16-22(24)18-10-6-3-7-11-18/h2-15,21,23H,16H2,1H3 |
Clé InChI |
RSHMLORPKHFOAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



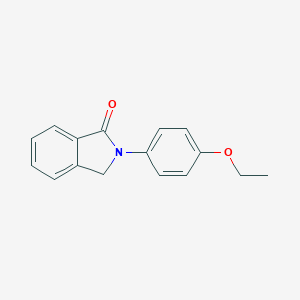
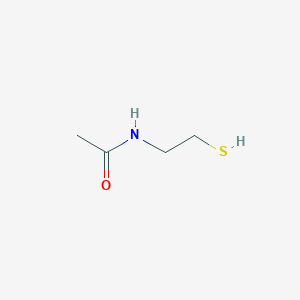
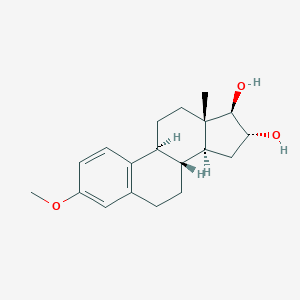

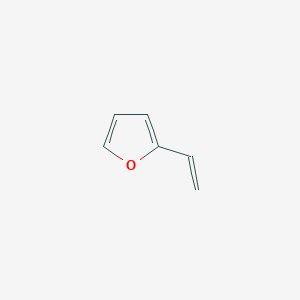
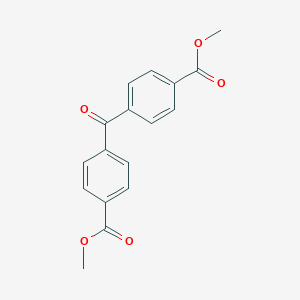
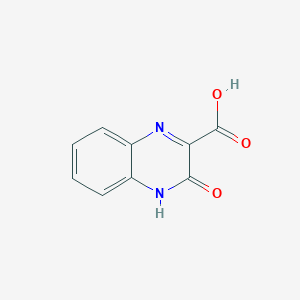
![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)
